STF-118804

Catalog No.
S548918
CAS No.
894187-61-2
M.F
C25H23N3O4S
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STF-118804

CAS Number

894187-61-2

Product Name

STF-118804

IUPAC Name

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

DLFCEZOMHBPDGI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

STF118804; STF 118804; STF118804.

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C

Description

The exact mass of the compound 4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide is 461.14093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

STF-118804 is a potent inhibitor of nicotinamide phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide. By inhibiting this enzyme, STF-118804 disrupts the synthesis of nicotinamide adenine dinucleotide, leading to a decrease in cellular NAD levels. This compound has been studied primarily for its effects on cancer cells, particularly in the context of metabolic regulation and apoptosis induction.

  • There is currently no scientific literature describing a specific mechanism of action for this compound.
  • No safety data on flammability, reactivity, or toxicity is currently available.

Citation

  • J&K Chemical. 4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)-N-(3-pyridinylmethyl)benzamide [CAS 894187-61-2]. [cited 2024 May 6]. Available from: (This website provides CAS number and product information but lacks detailed scientific data)

The primary chemical reaction involving STF-118804 is its inhibition of nicotinamide phosphoribosyltransferase. This inhibition prevents the conversion of nicotinamide to nicotinamide mononucleotide, subsequently affecting the synthesis of nicotinamide adenine dinucleotide. The compound's action can lead to metabolic collapse in cells by reducing NAD levels, which is critical for various cellular processes including energy metabolism and redox reactions .

STF-118804 exhibits significant biological activity, particularly in cancer research. It has been shown to reduce cell viability in various cancer cell lines, including pancreatic ductal adenocarcinoma and acute lymphoblastic leukemia. The compound induces apoptosis without causing cell cycle arrest and activates AMP-activated protein kinase while inhibiting the mechanistic target of rapamycin pathway. This dual action contributes to its potential as an anti-cancer agent by promoting metabolic collapse in tumor cells .

The synthesis of STF-118804 involves several chemical steps that typically include the construction of a benzamide core structure followed by functionalization to achieve the desired inhibitory properties against nicotinamide phosphoribosyltransferase. Specific synthetic routes have not been detailed in the available literature, but similar compounds often utilize high-throughput screening methods to identify effective synthetic pathways .

STF-118804 is primarily explored for its applications in cancer therapy due to its ability to induce apoptosis and inhibit tumor growth. It has shown effectiveness against various cancer types, making it a candidate for further development as an anti-cancer drug. Additionally, its role in metabolic studies highlights its potential use in understanding cellular metabolism and energy regulation .

Studies have indicated that STF-118804 interacts with multiple metabolic pathways within cells. It has been observed to decrease glucose uptake and lactate excretion, leading to a reduction in ATP levels. These interactions are crucial for understanding how STF-118804 can manipulate cellular metabolism and contribute to therapeutic strategies against cancer . Furthermore, exogenous supplementation with nicotinamide mononucleotide has been shown to block the effects of STF-118804 on cell viability, indicating a direct link between NAD metabolism and the compound's biological effects .

Several compounds share structural or functional similarities with STF-118804, particularly those that also inhibit nicotinamide phosphoribosyltransferase or affect NAD metabolism:

Compound NameMechanism of ActionUnique Features
FK866Inhibits nicotinamide phosphoribosyltransferaseFirst-in-class NAMPT inhibitor
GMX1778Inhibits NAD+ biosynthesisTargets tumors deficient in nicotinamide adenine dinucleotide
KPT-9274Inhibits nuclear export proteinDual action on tumor suppression

STF-118804 is unique due to its specific potency against certain cancer cell lines and its ability to induce apoptosis without affecting cell cycle progression, distinguishing it from other inhibitors that may have broader or different mechanisms of action .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

461.14093

Appearance

White to off-white Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

NAD as a genotype-specific drug target

Szu-Chieh Mei, Charles Brenner
PMID: 24267273   DOI: 10.1016/j.chembiol.2013.11.001

Abstract

Using high-throughput chemical and genetic screening, Matheny and colleagues (in this issue of Chemistry & Biology) identified STF-118804, an inhibitor of nicotinamide phosphoribosyltransferase, as a cell type-specific inhibitor of mixed-lineage leukemia with MLL chromosomal rearrangements. The approach was powerful, as is the potential for NAD as a specific cancer target.


Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens

Christina J Matheny, Michael C Wei, Michael C Bassik, Alicia J Donnelly, Martin Kampmann, Masayuki Iwasaki, Obdulio Piloto, David E Solow-Cordero, Donna M Bouley, Rachel Rau, Patrick Brown, Michael T McManus, Jonathan S Weissman, Michael L Cleary
PMID: 24183972   DOI: 10.1016/j.chembiol.2013.09.014

Abstract

Phenotypic high-throughput chemical screens allow for discovery of small molecules that modulate complex phenotypes and provide lead compounds for novel therapies; however, identification of the mechanistically relevant targets remains a major experimental challenge. We report the application of sequential unbiased high-throughput chemical and ultracomplex small hairpin RNA (shRNA) screens to identify a distinctive class of inhibitors that target nicotinamide phosphoribosyl transferase (NAMPT), a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide, a crucial cofactor in many biochemical processes. The lead compound STF-118804 is a highly specific NAMPT inhibitor, improves survival in an orthotopic xenotransplant model of high-risk acute lymphoblastic leukemia, and targets leukemia stem cells. Tandem high-throughput screening using chemical and ultracomplex shRNA libraries, therefore, provides a rapid chemical genetics approach for seamless progression from small-molecule lead identification to target discovery and validation.


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